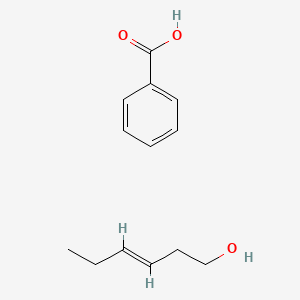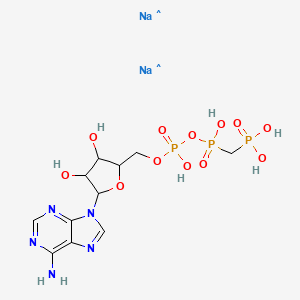
(S)-5-Guanidino-2-ureidopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Guanidino-2-ureidopentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Guanidino-2-ureidopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.
Formation of Guanidino Group: The guanidino group can be introduced through the reaction of an amine with cyanamide or other guanidination reagents under controlled conditions.
Formation of Ureido Group: The ureido group is typically introduced by reacting an amine with an isocyanate or carbamoyl chloride.
Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-5-Guanidino-2-ureidopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
(S)-5-Guanidino-2-ureidopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-5-Guanidino-2-ureidopentanoic acid involves its interaction with specific molecular targets and pathways. The guanidino and ureido groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may also participate in biochemical pathways, influencing cellular processes and signaling.
相似化合物的比较
Similar Compounds
Arginine: Contains a guanidino group and is involved in protein synthesis and metabolic pathways.
Citrulline: An intermediate in the urea cycle with a similar structure but different functional groups.
Ornithine: Another amino acid involved in the urea cycle, with structural similarities to (S)-5-Guanidino-2-ureidopentanoic acid.
Uniqueness
This compound is unique due to the presence of both guanidino and ureido groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical and biological processes compared to similar compounds.
属性
分子式 |
C7H15N5O3 |
|---|---|
分子量 |
217.23 g/mol |
IUPAC 名称 |
(2S)-2-(carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C7H15N5O3/c8-6(9)11-3-1-2-4(5(13)14)12-7(10)15/h4H,1-3H2,(H,13,14)(H4,8,9,11)(H3,10,12,15)/t4-/m0/s1 |
InChI 键 |
GNRVMKVZOPHHAO-BYPYZUCNSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)NC(=O)N)CN=C(N)N |
规范 SMILES |
C(CC(C(=O)O)NC(=O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)
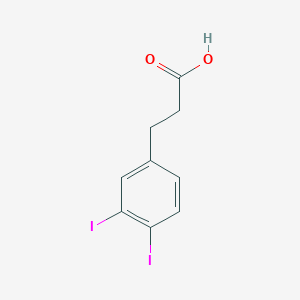
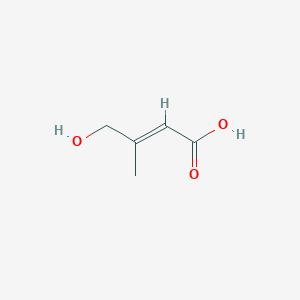
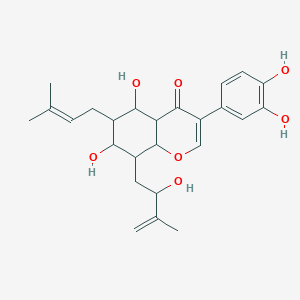
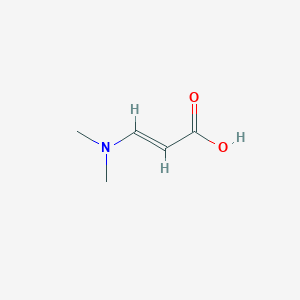
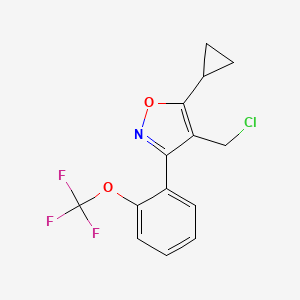

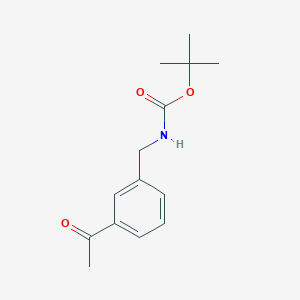
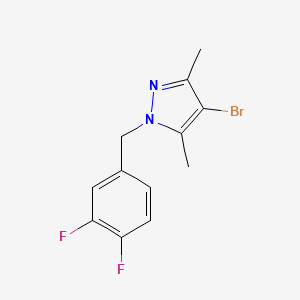
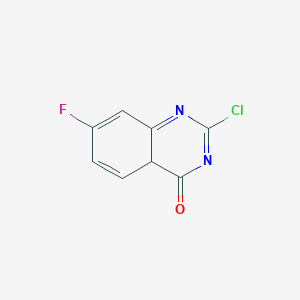
![(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide](/img/structure/B15131345.png)
